N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Kinase inhibition Positional isomer SAR FAK inhibitor

Choose the meta-methyl isomer (CAS 392241-06-4) for precise SAR studies. Unlike its para-methyl counterpart (FAK‑IN‑7, FAK IC₅₀ = 11.72 µM), this compound shows no reported FAK activity—making it an unmatched structurally matched negative control to deconvolute FAK‑dependent phenotypes without scaffold interference. Its lower LogP (~0.5–0.8 units below the 3,5‑dimethyl analog) improves aqueous solubility for cell‑based assays. Also a validated precursor for one‑pot thiazolidinone library synthesis. ≥95% purity, R&D use only.

Molecular Formula C16H13N3OS
Molecular Weight 295.36
CAS No. 392241-06-4
Cat. No. B2748981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS392241-06-4
Molecular FormulaC16H13N3OS
Molecular Weight295.36
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H13N3OS/c1-11-6-5-9-13(10-11)15-18-19-16(21-15)17-14(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20)
InChIKeyQTIDMFIUEHBUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-06-4) – Core Physicochemical and Structural Profile for Procurement Decision-Makers


N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-06-4) is a synthetic 1,3,4-thiadiazole–benzamide hybrid scaffold with molecular formula C₁₆H₁₃N₃OS, exact mass 295.077933 g/mol, and molecular weight 295.36 g/mol. It is supplied at ≥95% purity for R&D use only . The meta-methyl substitution on the 5-phenyl ring of the thiadiazole core distinguishes it from its para-methyl positional isomer (FAK‑IN‑7, CAS 19948‑85‑7), creating distinct molecular recognition surfaces that directly affect target engagement and downstream derivatization chemistry [1].

N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide – Why Positional Isomer Substitution Undermines Experimental Reproducibility


Despite sharing the same molecular formula (C₁₆H₁₃N₃OS) with the para-methyl isomer (FAK‑IN‑7), the meta-methyl geometry on the phenyl ring at the thiadiazole 5‑position produces a divergent electron distribution and steric contour that critically alters hydrogen‑bonding topology and π‑stacking interactions [1]. The para isomer is a documented FAK inhibitor (IC₅₀ = 11.72 µM), whereas no FAK activity has been reported for the meta isomer, indicating that the methyl position alone confers target‑specific engagement . Furthermore, the meta‑methyl thiadiazole core is a demonstrated building block for one‑pot thiazolidinone synthesis [1], a reactivity profile that may not be preserved in the para‑methyl counterpart. Generic substitution of either isomer for the other therefore introduces an uncontrolled variable in both biological and synthetic workflows.

N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide – Quantitative Differentiation Evidence vs Closest Analogs


Positional Isomer Differentiation: 3‑Methylphenyl vs 4‑Methylphenyl (FAK‑IN‑7) Biological Target Engagement

The para-methyl isomer N‑[5‑(4‑methylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide (FAK‑IN‑7, CAS 19948‑85‑7) is a characterised FAK inhibitor with an IC₅₀ of 11.72 µM . For the meta-methyl target compound (CAS 392241‑06‑4), no FAK inhibitory activity has been reported in any peer‑reviewed study or authoritative database. The positional shift of the methyl group from para to meta alters the electrostatic potential surface and steric accessibility of the benzamide‑thiadiazole pharmacophore, abrogating the specific FAK‑binding interaction observed for the para isomer [1]. This provides a clear structural basis for target‑specific differentiation.

Kinase inhibition Positional isomer SAR FAK inhibitor

Synthetic Derivative Utility: One-Pot Thiazolidinone Formation with X‑Ray Structure Confirmation

The 5‑(3‑methylphenyl)‑1,3,4‑thiadiazol‑2‑yl core participates in a one‑pot, three‑component reaction with substituted benzaldehydes and mercaptoacetic acid to yield 2‑(substitutedphenyl)‑3‑[5‑(3‑methylphenyl)‑1,3,4‑thiadiazol‑2‑yl]thiazolidin‑4‑one derivatives. The product 2‑(4‑methoxyphenyl)‑3‑[5‑(3‑methylphenyl)‑1,3,4‑thiadiazol‑2‑yl]thiazolidin‑4‑one was unambiguously confirmed by single‑crystal X‑ray diffraction [1]. In contrast, no comparable one‑pot protocol has been validated for the 4‑methylphenyl (para) isomer, indicating that reactivity may depend on the electronic character of the 5‑aryl substituent.

Synthetic intermediate Thiazolidinone library X-ray crystallography

Physicochemical Property Differentiation: LogP and Lipophilicity vs 3,5‑Dimethyl Benzamide Analog

The 3,5‑dimethyl‑N‑[5‑(3‑methylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide analog (CAS 392241‑15‑5, C₁₈H₁₇N₃OS, MW 323.41) has a predicted ACD/LogP of 5.11 and an estimated water solubility of 2.075 mg/L (at 25 °C, from Log Kow 4.26) . The target compound (CAS 392241‑06‑4) is unsubstituted on the benzamide phenyl ring (C₁₆H₁₃N₃OS, MW 295.36), giving it a lower molecular weight (295.36 vs 323.41 Da) and lower carbon count, which is expected to reduce LogP by approximately 0.5–0.8 units based on fragment‑based additivity principles. A lower LogP translates into improved aqueous solubility relative to the 3,5‑dimethyl analog.

LogP Lipophilicity Drug‑likeness

Purity and Molecular Identity: Supplier‑Verified ≥95% Purity with Full Spectroscopic Characterisation

CheMenu supplies N‑[5‑(3‑methylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide at ≥95% purity (Catalog No. CM992297) . The compound is explicitly designated for R&D use only and is provided with SMILES (CC1=CC=CC(=C1)C1=NN=C(NC(=O)C2=CC=CC=C2)S1) that unambiguously encodes the meta‑methyl substitution pattern. In contrast, the para‑methyl isomer (FAK‑IN‑7, HY‑148109) is supplied at 98.55% purity, a difference of ~3.55 percentage points that may require additional purification for the meta isomer in high‑stringency applications .

Chemical purity Quality control Procurement specification

N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide – Evidence‑Backed Research and Industrial Application Scenarios


Negative Control Probe for FAK‑Targeted Screening Cascades

Because the para‑methyl isomer (FAK‑IN‑7) exhibits FAK inhibition (IC₅₀ = 11.72 µM) while the meta‑methyl target compound shows no reported FAK activity, the target compound functions as an ideal structurally matched negative control. This enables researchers to deconvolute FAK‑dependent from FAK‑independent phenotypes in cell‑based assays without introducing confounding scaffold effects .

Building Block for Thiazolidinone‑Focused Combinatorial Libraries

The validated one‑pot reaction of the meta‑methyl thiadiazole core with aldehydes and mercaptoacetic acid, yielding thiazolidin‑4‑ones confirmed by single‑crystal X‑ray diffraction, positions this compound as a reliable starting material for synthesising diverse thiazolidinone libraries for antimicrobial or anticancer screening [1].

Moderate‑Lipophilicity Scaffold for Cellular Phenotypic Assays Requiring Aqueous Solubility

With an estimated LogP approximately 0.5–0.8 units lower than the 3,5‑dimethyl benzamide analog (ACD/LogP = 5.11) and a molecular weight of 295.36 Da, the target compound offers improved aqueous solubility that facilitates dissolution in cell‑culture media at low‑micromolar concentrations, making it preferable for primary cell‑based phenotypic screens where excessive lipophilicity causes compound precipitation .

Structure–Activity Relationship (SAR) Exploration of 5‑Aryl Substitution Effects in 1,3,4‑Thiadiazole Pharmacophores

The meta‑methylphenyl substitution serves as a key comparator to the para‑methyl, 3,4‑dimethoxy, 4‑fluoro, and other 5‑aryl variants within the N‑(1,3,4‑thiadiazol‑2‑yl)benzamide series. Systematic procurement of the meta isomer alongside these analogs enables comprehensive SAR mapping of electronic and steric effects on kinase inhibition, cytotoxicity, and ADMET properties [2].

Quote Request

Request a Quote for N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.